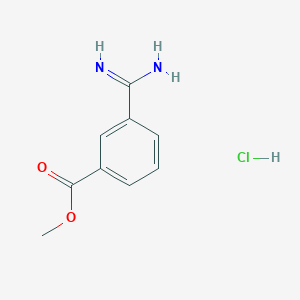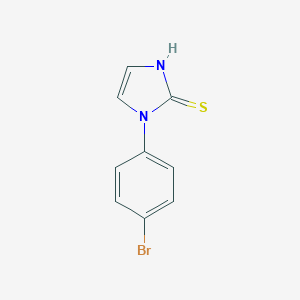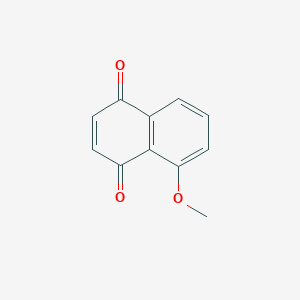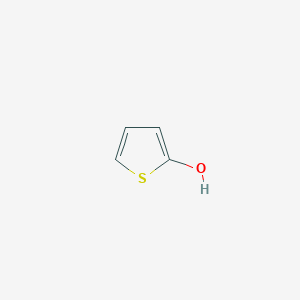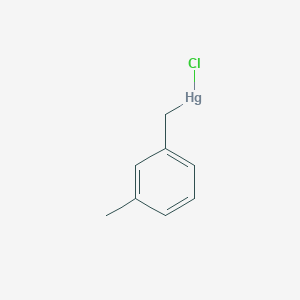
3-Methylbenzyl mercuric chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbenzyl mercuric chloride, also known as MBMC, is an organomercury compound that has been extensively studied for its potential applications in scientific research. This compound is widely used in the field of biochemistry and physiology, where it is used to study the mechanisms of action of various enzymes and proteins.
科学的研究の応用
3-Methylbenzyl mercuric chloride has a wide range of applications in scientific research. It is commonly used as a reagent in the study of enzyme kinetics and protein structure. It can also be used to study the mechanism of action of various drugs and toxins. 3-Methylbenzyl mercuric chloride has been shown to be particularly useful in the study of metalloenzymes, which are enzymes that require metal ions for their catalytic activity.
作用機序
The mechanism of action of 3-Methylbenzyl mercuric chloride is not well understood, but it is believed to involve the formation of a covalent bond between the mercury atom and a nucleophilic group on the enzyme or protein. This bond can then alter the conformation of the protein, leading to changes in its activity or stability. The exact mechanism of action may vary depending on the specific enzyme or protein being studied.
生化学的および生理学的効果
3-Methylbenzyl mercuric chloride has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, carbonic anhydrase, and lactate dehydrogenase. It has also been shown to induce oxidative stress and DNA damage in cells. The physiological effects of 3-Methylbenzyl mercuric chloride are less well understood, but it has been shown to cause neurotoxicity and nephrotoxicity in animal studies.
実験室実験の利点と制限
One of the main advantages of 3-Methylbenzyl mercuric chloride is its high reactivity and specificity towards certain enzymes and proteins. This makes it a valuable tool for studying the mechanisms of action of these molecules. However, 3-Methylbenzyl mercuric chloride is also highly toxic and must be handled with care. It can also be difficult to work with due to its low solubility in water and other common solvents.
将来の方向性
There are several potential future directions for research on 3-Methylbenzyl mercuric chloride. One area of interest is the development of new methods for synthesizing 3-Methylbenzyl mercuric chloride that are more efficient and environmentally friendly. Another area of interest is the study of the long-term effects of 3-Methylbenzyl mercuric chloride exposure on human health. Finally, there is potential for the development of new drugs or therapies based on the mechanisms of action of 3-Methylbenzyl mercuric chloride and other organomercury compounds.
Conclusion
In conclusion, 3-Methylbenzyl mercuric chloride is a valuable tool for scientific research, particularly in the study of enzyme kinetics and protein structure. While it has several advantages, such as high reactivity and specificity, it also has limitations due to its toxicity and low solubility. Future research on 3-Methylbenzyl mercuric chloride could lead to new methods of synthesis, a better understanding of its long-term effects on human health, and the development of new drugs or therapies.
合成法
3-Methylbenzyl mercuric chloride can be synthesized by reacting 3-methylbenzyl chloride with mercuric chloride in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization. The yield of the reaction is generally high, and the purity of the product can be confirmed by NMR spectroscopy and other analytical techniques.
特性
CAS番号 |
19224-35-2 |
|---|---|
製品名 |
3-Methylbenzyl mercuric chloride |
分子式 |
C8H9ClHg |
分子量 |
341.2 g/mol |
IUPAC名 |
chloro-[(3-methylphenyl)methyl]mercury |
InChI |
InChI=1S/C8H9.ClH.Hg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q;;+1/p-1 |
InChIキー |
IGNKWHFRCVOJCK-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC=C1)C[Hg]Cl |
正規SMILES |
CC1=CC(=CC=C1)C[Hg]Cl |
その他のCAS番号 |
19224-35-2 |
同義語 |
chloro-[(3-methylphenyl)methyl]mercury |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





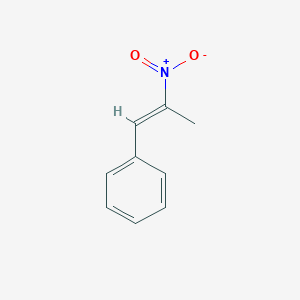
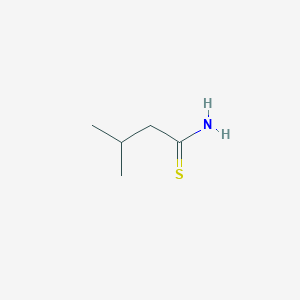
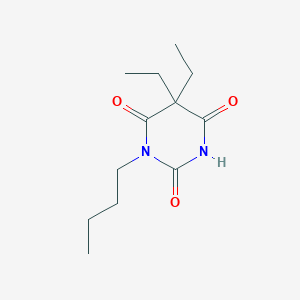
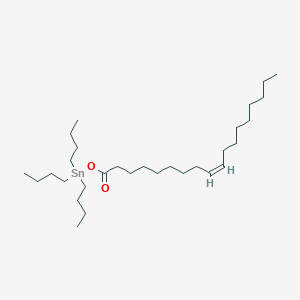
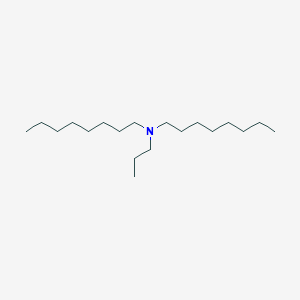
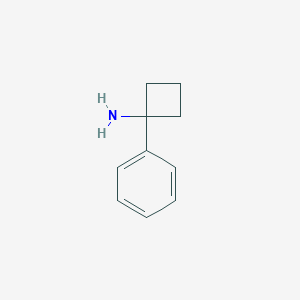
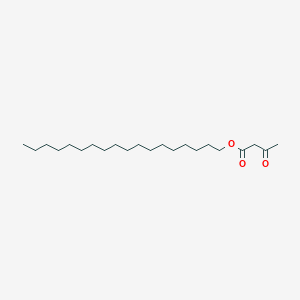
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
